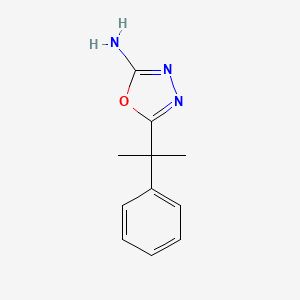

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Biologische Aktivität

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, particularly in relation to the endocannabinoid system.

- IUPAC Name : this compound

- CAS Number : 1016764-91-2

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

This compound acts as an agonist for the cannabinoid receptors CB1 and CB2. This interaction suggests that it may influence a variety of physiological processes through modulation of the endocannabinoid system, which is involved in pain sensation, mood regulation, and memory functions .

1. Cannabinoid Receptor Agonism

The compound's primary mechanism involves binding to CB1 and CB2 receptors, leading to a cascade of biological responses. This action is significant in pain management and neuroprotection.

3. Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production. Some derivatives of oxadiazoles have demonstrated inhibitory effects on tyrosinase activity, indicating potential applications in skin whitening or treatment of hyperpigmentation disorders .

Study on Synthetic Cannabinoids

A study highlighted the effects of synthetic cannabinoids on various biological systems, noting that compounds similar to this compound could modulate neurotransmitter release and influence mood disorders .

Tyrosinase Inhibition Study

A comparative study involving oxadiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values indicating effective inhibition of tyrosinase. For example:

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.51 ± 0.00 |

| Compound B | 20.38 ± 1.99 |

| 5-(2-Phenylpropan-2-YL)-1,3,4-Oxadiazol | TBD |

This data suggests that further exploration into the tyrosinase inhibitory properties of this compound could yield significant findings for dermatological applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the 5-(2-phenylpropan-2-YL) group may enhance the compound's efficacy against various pathogens. Studies have shown that oxadiazole derivatives can inhibit bacterial growth and have potential as antibiotic agents .

Anticancer Properties

Several studies have reported the anticancer activity of oxadiazole compounds. The 1,3,4-oxadiazole scaffold is known for its ability to interact with biological targets involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Research into similar oxadiazole derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Materials Science

Polymer Chemistry

this compound can serve as a versatile building block in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength . This application is particularly relevant for developing advanced materials used in electronics and coatings.

Fluorescent Materials

The unique electronic properties of oxadiazoles make them suitable candidates for developing fluorescent materials. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation .

Biological Research

Cell Culture Applications

The compound has been evaluated for its role as a buffering agent in cell culture systems. It maintains pH stability within a range conducive to cell growth, making it valuable for biological experiments . This application highlights its importance in the development of biotechnological processes.

Drug Delivery Systems

Due to its chemical properties, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs may enhance the solubility and bioavailability of therapeutic agents .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains with MIC values indicating potential as a new antibiotic agent. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies suggested modulation of apoptotic pathways. |

| Study C | Polymer Chemistry | Synthesized a new polymer composite showing enhanced thermal stability and mechanical properties compared to traditional materials. |

Eigenschaften

IUPAC Name |

5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEONSGTBRHUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.